molecular formula C21H23ClN4O2S B2579977 N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476434-15-8

N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2579977
CAS No.: 476434-15-8
M. Wt: 430.95
InChI Key: BVTFIFJCVWYCNV-UHFFFAOYSA-N
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Description

N-((5-(Butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic small molecule belonging to the 1,2,4-triazole derivative class, designed for advanced chemical biology and drug discovery research. This compound features a central 1,2,4-triazole ring system substituted with a butylthio group at the 5-position, a 2-chlorophenyl group at the 4-position, and a methyl bridge connecting to a 4-methoxybenzamide moiety. This specific molecular architecture is engineered to interact with various biological targets, with research applications primarily in medicinal chemistry and agrochemical development. The compound's core structure shares significant homology with several biologically active triazole derivatives documented in scientific literature. Specifically, structurally related compounds containing the 1,2,4-triazole core have demonstrated potent pesticidal activity in patent claims, suggesting potential applications in developing novel crop protection agents . Additionally, similar benzamide-functionalized heterocyclic compounds have been investigated as sodium channel modulators for pain management research, indicating this compound may serve as a valuable chemical tool for neuroscience and pharmacology studies . The presence of the chlorophenyl substituent, a common pharmacophore in bioactive molecules, further enhances its potential for structure-activity relationship (SAR) studies across multiple therapeutic areas. From a molecular mechanics perspective, the compound is predicted to exhibit favorable drug-like properties for research applications. The calculated molecular weight of approximately 445 g/mol and the presence of both hydrophobic (butylthio, chlorophenyl) and polar (benzamide, triazole) regions contribute to balanced lipophilicity, potentially enhancing membrane permeability while maintaining sufficient aqueous solubility for biological assays. The compound contains multiple hydrogen bond acceptors and one hydrogen bond donor, features that are crucial for target engagement in medicinal chemistry programs. Researchers can utilize this sophisticated chemical entity for probing biological mechanisms, optimizing lead compounds, and developing novel research reagents across multiple disciplines. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Not for personal use. Researchers should handle this material according to laboratory safety protocols and consult the material safety data sheet prior to use.

Properties

IUPAC Name

N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2S/c1-3-4-13-29-21-25-24-19(26(21)18-8-6-5-7-17(18)22)14-23-20(27)15-9-11-16(28-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTFIFJCVWYCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic synthesis. Here is a general outline:

  • Formation of the Triazole Ring: : The initial step often includes the formation of the triazole ring. This can be achieved through cyclization reactions involving suitable precursors under controlled temperature and pH conditions.

  • Substitution with Butylthio and Chlorophenyl Groups: : Once the triazole core is formed, the butylthio and 2-chlorophenyl groups are introduced via nucleophilic substitution reactions, often facilitated by the presence of a base.

  • Attachment of the Benzamide Group: : The final step involves the coupling of the triazole derivative with 4-methoxybenzamide, typically using coupling reagents like carbodiimides in an appropriate solvent.

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and solvent choice is critical. Methods such as flow chemistry could be employed for continuous synthesis, improving yield and efficiency.

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, where the sulfur atom in the butylthio group is oxidized to sulfoxides or sulfones.

  • Reduction: : Reduction reactions might target the triazole ring or the benzamide group under specific conditions.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly involving the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

  • Reduction: : Use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Conditions often involve the use of bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).

Major Products Formed: Oxidation leads to sulfoxides or sulfones; reduction can yield amines or simpler aromatic compounds; substitution reactions result in various derivatives depending on the specific substituents introduced.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds structurally related to N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. For instance, derivatives of N-phenylbenzamide have shown broad-spectrum antiviral effects against viruses such as HIV-1 and Hepatitis B Virus (HBV). These compounds work by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

Key Findings:

  • Mechanism of Action : The increase in A3G levels leads to enhanced antiviral activity against HBV and other viruses.
  • Synthesis and Evaluation : Compounds similar to this compound have been synthesized and tested for their efficacy in vitro and in vivo .

Anti-inflammatory Properties

The 1,2,4-triazole scaffold is recognized for its potential as a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a critical role in leukotriene biosynthesis. Compounds derived from this scaffold exhibit significant anti-inflammatory effects by modulating leukotriene production .

Key Findings:

  • Selectivity : Certain derivatives demonstrate selective inhibition of leukotriene B4 formation without affecting other pathways.
  • Potential Applications : These findings suggest that this compound could be explored further as an anti-inflammatory agent.

Pharmacokinetic Studies

Pharmacokinetic profiling is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. The pharmacokinetic parameters of similar benzamide derivatives have been evaluated using animal models. Such studies are crucial for assessing the safety and efficacy of these compounds before clinical trials .

Key Findings:

  • Toxicity Assessment : Acute toxicity studies in mice and rats provide insights into the safety profile of these compounds.
  • In Vivo Efficacy : The use of animal models helps establish the therapeutic potential against viral infections like HBV.

Case Studies

Several studies have documented the synthesis and application of triazole derivatives:

StudyCompoundApplicationKey Findings
S-Alkyl derivatives of triazoleAntiviral activityEffective against viral replication through molecular docking techniques.
N-(4-chlorophenyl)-4-methoxybenzamideAnti-HBV agentDemonstrated significant inhibition of HBV replication; linked to A3G levels.
Substituted triazolesAnti-inflammatorySelective inhibition of FLAP; reduced leukotriene B4 production.

Mechanism of Action

The compound's mechanism of action generally involves interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary based on the application but usually involves binding to active sites or altering the conformation of target molecules, leading to modulation of biological pathways.

Similar Compounds

  • N-((5-(ethylthio)-4-(2-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

  • N-((5-(methylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Uniqueness: What sets N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide apart is its specific functional group arrangement, providing unique reactivity and binding characteristics that may not be present in closely related compounds.

Got any other complex questions or fascinating topics you're curious about? Let's dive in!

Biological Activity

The compound N-((5-(butylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide represents a novel addition to the class of 1,2,4-triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : 1,2,4-triazole
  • Substituents :
    • Butylthio group at position 5
    • Chlorophenyl group at position 4
    • Methoxybenzamide moiety

This unique combination of functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds within the triazole class exhibit significant antitumor properties. For instance, derivatives similar to the compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Antitumor Efficacy

A comparative study evaluated the antitumor activity of several triazole derivatives against lung cancer cell lines (A549, HCC827, NCI-H358) and normal fibroblast cells (MRC-5). The results showed:

CompoundCell LineIC50 (μM)Remarks
Compound AA5496.26 ± 0.33High activity
Compound BHCC82720.46 ± 8.63Moderate activity
Compound CMRC-5>50Non-selective

These findings suggest that while some derivatives exhibit potent antitumor effects, they may also affect normal cells, indicating a need for further optimization to enhance selectivity and reduce toxicity .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been investigated. The compound's structural features may contribute to its ability to inhibit bacterial growth.

Testing Parameters

Antimicrobial efficacy was evaluated using standard broth microdilution methods against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL

These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains .

The biological activity of This compound is likely mediated through its interaction with specific biological targets:

  • FLAP Inhibition : The compound may act as an inhibitor of 5-Lipoxygenase-activating protein (FLAP), which is crucial in leukotriene biosynthesis. Inhibition of FLAP can lead to reduced inflammation and potential therapeutic effects in conditions like asthma and other inflammatory diseases .
  • DNA Interaction : Similar triazole compounds have shown the ability to bind to DNA, particularly in the minor groove, which can interfere with replication and transcription processes in cancer cells .

Pharmacokinetic Profile

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) is essential for assessing the therapeutic viability of any new drug candidate.

Preliminary ADME Studies

Initial assessments indicate that compounds with similar structures exhibit:

  • Good solubility in organic solvents (e.g., DMSO)
  • Moderate permeability , suggesting potential for oral bioavailability
  • Metabolic stability , although further studies are required to elucidate specific metabolic pathways .

Comparison with Similar Compounds

Physicochemical Properties :

  • IR Spectroscopy : Expected ν(C=O) at ~1660–1680 cm⁻¹ (benzamide carbonyl) and ν(C=S) at ~1240–1255 cm⁻¹ (butylthio group) .
  • NMR : Distinct signals for the methoxy group (~3.8 ppm, singlet), aromatic protons of 2-chlorophenyl (~7.3–7.6 ppm), and butylthio chain (~0.8–2.8 ppm) .

Comparison with Structural Analogues

Triazole Derivatives with Aryl Sulfonamide Groups

Examples : Compounds 51–55 () feature a sulfamoyl bridge linking the triazole to substituted aryl groups (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl).

Property Target Compound Analogues (51–55)
Core Structure 1,2,4-Triazole with benzamide 1,2,4-Triazole with sulfamoyl
Key Substituents Butylthio, 2-chlorophenyl Fluorophenyl, trifluoromethyl
Melting Points Not reported 237–279°C
Bioactivity Not reported Potential enzyme inhibitors

Key Differences :

  • Fluorinated substituents (e.g., CF₃ in compound 52) may increase metabolic stability .

Morpholine-Functionalized Triazoles

Examples : Compounds 7–12 () incorporate morpholine moieties, improving solubility.

Property Target Compound Compound 7 ()
Solubility Modifier 4-Methoxybenzamide Morpholine
Melting Point Not reported 155–157°C
Synthetic Yield Not reported 71–90%

Key Differences :

  • Morpholine derivatives (e.g., compound 7) exhibit lower melting points, suggesting enhanced solubility in polar solvents.
  • The target compound’s 4-methoxy group may confer moderate lipophilicity, favoring blood-brain barrier penetration .

Benzamide-Linked Triazoles

Example : 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide ().

Property Target Compound Compound
Triazole Substituent Butylthio Benzylthio
Aryl Group 2-Chlorophenyl Phenyl
Functional Group 4-Methoxybenzamide 4-Methoxyphenylacetamide

Key Differences :

  • Both compounds share a 4-methoxy aromatic group, which could contribute to similar π-π stacking interactions .

Thiadiazole and Isoxazole Hybrids

Examples : Compounds 6 and 8a–c () combine triazoles with isoxazole or pyridine rings.

Property Target Compound Compound 6 ()
Heterocycle 1,2,4-Triazole 1,3,4-Thiadiazole
Bioactivity Not reported Antiviral (e.g., CMV inhibition)
Synthetic Route S-Alkylation Cyclocondensation

Key Differences :

  • Thiadiazole derivatives (e.g., compound 6) exhibit broader antiviral activity, while the target compound’s triazole core may favor kinase or protease inhibition .

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